1-[4-(2-Thienylsulfonyl)piperazino]-2-butyn-1-one
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Overview
Description
1-[4-(2-Thienylsulfonyl)piperazino]-2-butyn-1-one is a complex organic compound characterized by the presence of a piperazine ring substituted with a thienylsulfonyl group and a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Thienylsulfonyl)piperazino]-2-butyn-1-one typically involves the reaction of piperazine derivatives with thienylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The resulting intermediate is then subjected to further reactions to introduce the butynone moiety, often through the use of alkynyl halides or alkynyl Grignard reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Thienylsulfonyl)piperazino]-2-butyn-1-one undergoes various types of chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The butynone moiety can be reduced to form corresponding alkanes or alkenes.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylsulfonyl group yields sulfone derivatives, while reduction of the butynone moiety can produce alkanes or alkenes .
Scientific Research Applications
1-[4-(2-Thienylsulfonyl)piperazino]-2-butyn-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(2-Thienylsulfonyl)piperazino]-2-butyn-1-one involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group is known to interact with enzymes involved in oxidative stress, while the piperazine ring can modulate neurotransmitter receptors . The butynone moiety may also play a role in the compound’s biological activity by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Thienylsulfonyl)piperazino]pyrimidine: This compound shares the thienylsulfonyl-piperazine core but differs in the presence of a pyrimidine ring instead of a butynone moiety.
1-{4-[4-(2-Thienylsulfonyl)-1-piperazinyl]phenyl}ethanone: Similar in structure but contains a phenyl group instead of a butynone moiety.
Uniqueness
1-[4-(2-Thienylsulfonyl)piperazino]-2-butyn-1-one is unique due to the presence of the butynone moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)but-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-2-4-11(15)13-6-8-14(9-7-13)19(16,17)12-5-3-10-18-12/h3,5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFIEEBUCINPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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